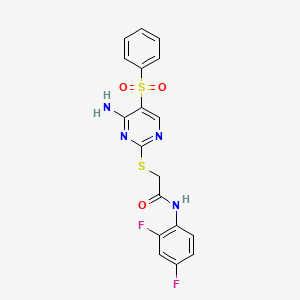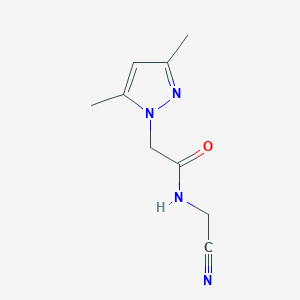![molecular formula C17H16F3N3O4S B2932927 ethyl 6-methyl-2-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate CAS No. 900002-14-4](/img/structure/B2932927.png)
ethyl 6-methyl-2-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 6-methyl-2-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . It has been synthesized and characterized in a study . The molecule has a unique structure with hydrogen bonding between the carboxylate side chain and the dihydropyrimidine ring bearing the methyl group .
Synthesis Analysis
The synthesis of this compound has been achieved using the Biginelli reaction as the key step . This reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) and constitutes a rapid and easy synthesis of highly functionalized heterocycles .Molecular Structure Analysis
The molecular structure of this compound is composed of three rings: the 2,3,5-triflurophenyl ring; the phenyl ring; and the carboxylate-grouped dihydropyrimidine . The dihydropyrimidine ring adopts a screw-boat conformation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Biginelli reaction and the Huisgen 1,3-dipolar cycloaddition . The compound has been characterized using both powder and single-crystal X-ray diffraction, optical microscopy, and differential scanning calorimetry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied using DFT simulations. These simulations were used to study the optical band gap between valence and conduction bands and the electrostatic potential of the molecule .Scientific Research Applications
Synthesis and Pharmacological Applications
Antimicrobial and Antifungal Activity : Novel derivatives of the compound have been synthesized and evaluated for their in vitro antifungal and antibacterial activity. These studies reveal the potential of these compounds in developing new antimicrobial agents. Compounds bearing specific substituents have shown potent antibacterial and antifungal activities, comparable to standard drugs. The mode of action has been explored through enzyme assay studies and molecular docking studies, suggesting these compounds as promising oral drug candidates with good drug-like properties and non-toxic nature (Tiwari et al., 2018).
Cytotoxic Activity : Research into the cytotoxicity of derivatives against cancer cell lines has provided insights into their potential as anticancer agents. Some derivatives have shown selective cytotoxicity, suggesting a basis for further investigation into their use in cancer treatment. The structural analysis and cytotoxic evaluation of these compounds contribute to understanding their interaction with biological targets and their potential therapeutic applications (Stolarczyk et al., 2018).
Material Science and Chemical Synthesis
Nonlinear Optical Materials : The synthesis and characterization of certain derivatives have been directed towards applications in nonlinear optics. Through methods like slow evaporation technique, compounds with potential nonlinear optical properties have been developed, contributing to the field of photonic and electronic materials. The detailed structural and functional characterization of these materials underlines their potential in developing new optical devices (Dhandapani et al., 2017).
Green Chemistry and Catalyst Development : The synthesis of related compounds utilizing green chemistry principles highlights the advancement in eco-friendly chemical processes. The employment of ionic liquids as catalysts underscores the push towards more sustainable and less toxic synthesis methodologies, offering a cleaner alternative to traditional reactions. These studies not only expand the chemical repertoire of these compounds but also contribute to the broader field of sustainable chemistry (Nikalje et al., 2017).
Future Directions
properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O4S/c1-3-27-15(25)13-9(2)21-16(26)23-14(13)28-8-12(24)22-11-6-4-5-10(7-11)17(18,19)20/h4-7H,3,8H2,1-2H3,(H,22,24)(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMUSGMZWNDSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-methyl-2-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2932845.png)
![3-pyridinyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2932846.png)


![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2932851.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(1r,4r)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl]urea](/img/structure/B2932852.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline](/img/structure/B2932853.png)
![N-(4-acetamidophenyl)-2-((4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2932854.png)



![N'-[3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]-2-hydroxybenzohydrazide](/img/structure/B2932865.png)
![1-(4-chlorobenzyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2932866.png)
